Tert-butyl [(3-methyl-1,2,4-oxadiazol-5-yl)(phenyl)methyl]carbamate
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Overview
Description
Tert-butyl [(3-methyl-1,2,4-oxadiazol-5-yl)(phenyl)methyl]carbamate is an organic compound that features a tert-butyl carbamate group attached to a 1,2,4-oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [(3-methyl-1,2,4-oxadiazol-5-yl)(phenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor of the 1,2,4-oxadiazole ring. One common method involves the use of amidoximes and organic nitriles in the presence of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl [(3-methyl-1,2,4-oxadiazol-5-yl)(phenyl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or other parts of the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Tert-butyl [(3-methyl-1,2,4-oxadiazol-5-yl)(phenyl)methyl]carbamate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive agent, with applications in drug discovery and development.
Medicine: It could be explored for its therapeutic properties, particularly if it exhibits activity against specific biological targets.
Industry: The compound might be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl [(3-methyl-1,2,4-oxadiazol-5-yl)(phenyl)methyl]carbamate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed study to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl [(3-methyl-1,2,4-oxadiazol-5-yl)(phenyl)methyl]carbamate include other oxadiazole derivatives and carbamate-containing molecules. Examples include:
tert-Butyl carbamate: A simpler carbamate compound used in various synthetic applications.
1,2,4-Oxadiazole derivatives: A class of compounds known for their diverse biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique properties and reactivity compared to other similar compounds. This makes it a valuable target for further research and development.
Properties
IUPAC Name |
tert-butyl N-[(3-methyl-1,2,4-oxadiazol-5-yl)-phenylmethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-10-16-13(21-18-10)12(11-8-6-5-7-9-11)17-14(19)20-15(2,3)4/h5-9,12H,1-4H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMKKFBPMXTXIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C(C2=CC=CC=C2)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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